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molecular formula C14H14N2S B1656777 Methyl n,n'-diphenylcarbamimidothioate CAS No. 5416-30-8

Methyl n,n'-diphenylcarbamimidothioate

Cat. No. B1656777
M. Wt: 242.34 g/mol
InChI Key: KZXMKHQCJVVAQG-UHFFFAOYSA-N
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Patent
US04387150

Procedure details

To a 2 l flask were added 342 g of thiocarbanilide, 240 g of methyl iodide and 350 cc of ethanol and the mixture was refluxed for 2 hours. After cooling the mixture to a room temperature, a small amount of water was added and the mixture was allowed to stand to precipitate the raw product, which was then filtered off and dissolved in 12 l of hot water. After filtration, the filtrate was converted to an alkaline solution by addition of NaOH to precipitate the product. The product was filtered and washed well until the filtrate became neutral. After drying, the product was recrystalized in 1 l of ethanol to give S-methyl-N,N'-diphenylisothiourea.
Quantity
342 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[S:9])=[CH:3][CH:2]=1.CI.[CH2:19](O)C>O>[CH3:19][S:9][C:8](=[N:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
342 g
Type
reactant
Smiles
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Name
Quantity
240 g
Type
reactant
Smiles
CI
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate the raw product, which
FILTRATION
Type
FILTRATION
Details
was then filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 12 l of hot water
FILTRATION
Type
FILTRATION
Details
After filtration
ADDITION
Type
ADDITION
Details
the filtrate was converted to an alkaline solution by addition of NaOH
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed well until the filtrate
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the product was recrystalized in 1 l of ethanol

Outcomes

Product
Name
Type
product
Smiles
CSC(NC1=CC=CC=C1)=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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